molecular formula C7H11NO2 B13056704 (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

Cat. No.: B13056704
M. Wt: 141.17 g/mol
InChI Key: XZPWGLRBIYTALR-VDTYLAMSSA-N
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Description

Significance of Enantiomerically Pure Amino Alcohols in Contemporary Organic Chemistry

Enantiomerically pure amino alcohols are a critical class of organic compounds with widespread significance in modern chemical research and industry. Their value stems from the presence of two vicinal functional groups, an amine and an alcohol, on a chiral scaffold. This unique structural motif makes them highly versatile building blocks for the synthesis of complex molecules, particularly pharmaceuticals and natural products. researchgate.netacs.org Many biologically active compounds, including antibiotics, antiviral agents, and cardiovascular drugs, contain the 1,2-amino alcohol framework. acs.org

Furthermore, chiral amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. Prominent examples of chiral auxiliaries derived from amino alcohols include those developed by Evans, which are instrumental in stereoselective alkylations and aldol (B89426) reactions. sigmaaldrich.com As ligands, they can coordinate with metal catalysts to create a chiral environment that directs the stereoselective transformation of a substrate, a cornerstone of modern asymmetric catalysis. acs.org

Overview of the (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL Chemical Entity within the Context of Chiral Furan-Containing Structures

The compound this compound belongs to the family of chiral amino alcohols where a furan (B31954) ring is attached to the carbon bearing the amino group. The furan moiety, an aromatic heterocycle, introduces specific electronic and steric properties. Furan and its derivatives are common structural motifs in numerous natural products and bioactive compounds and are also valuable intermediates in organic synthesis. nih.gov The incorporation of a furan ring into a chiral structure can influence its biological activity and its efficacy as a chiral ligand or auxiliary. nih.gov

Structurally, this compound is an analog of the well-known chiral amino alcohol, (1S,2R)-norephedrine, where the phenyl group is replaced by a 2-furyl group. This substitution would be expected to alter the compound's properties, such as its solubility, polarity, and how it interacts with biological systems or metal centers in catalysis.

Despite the clear structural relationship to well-studied compounds, a detailed search of the scientific literature and chemical databases did not yield specific information regarding the synthesis, properties, or applications of this compound.

Research Objectives and Scope for the Investigation of this compound

Given the importance of both chiral amino alcohols and furan-containing molecules, the research objectives for an investigation into this compound would logically include:

Development of a stereoselective synthesis: A primary goal would be to establish an efficient and high-yielding method to produce the compound in its enantiomerically pure (1S,2R) form. This could potentially be achieved through the asymmetric reduction of a corresponding α-amino ketone or the reductive amination of a chiral α-hydroxy ketone. researchgate.net

Detailed characterization: Comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, would be necessary to fully characterize the molecule's structure. Physical properties such as melting point and specific optical rotation would also be determined.

Exploration of its utility in asymmetric synthesis: Investigating its potential as a chiral auxiliary or as a ligand in various metal-catalyzed asymmetric reactions would be a key research direction. This would involve assessing its ability to induce stereoselectivity in reactions such as aldol additions, reductions, or alkylations.

Evaluation of biological activity: Given that many furan-containing compounds and amino alcohols exhibit biological activity, screening this compound for potential pharmaceutical properties would be a valid objective.

The scope of such an investigation would be to add a new, potentially valuable tool to the repertoire of chiral building blocks available to synthetic organic chemists.

As there is no specific published research on this compound, the following data tables are based on closely related or analogous compounds to provide a comparative context.

Table 1: Physicochemical Properties of Analogous Amino Alcohols

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
(1S,2R)-(+)-NorephedrineC₉H₁₃NO151.2151-54---
(R)-(-)-1-Amino-2-propanolC₃H₉NO75.1124-26160
(S)-(+)-2-Amino-1-propanolC₃H₉NO75.11---173-176

Data sourced from commercial supplier information.

Table 2: Spectroscopic Data for a Related Furan-Containing Compound

Compound NameSpectroscopic Data
1-(2-Furyl)-2-propanoneFormula: C₇H₈O₂ Molecular Weight: 124.1372 CAS Registry Number: 6975-60-6

Data from the NIST WebBook. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(furan-2-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1

InChI Key

XZPWGLRBIYTALR-VDTYLAMSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CO1)N)O

Canonical SMILES

CC(C(C1=CC=CO1)N)O

Origin of Product

United States

Synthetic Methodologies for 1s,2r 1 Amino 1 2 Furyl Propan 2 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches to the Furan-Containing Amino Alcohol Scaffold

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by creating the desired stereocenters in a controlled manner, often using chiral catalysts or auxiliaries. researchgate.net

A key strategy for establishing the stereochemistry at the hydroxyl-bearing carbon is the enantioselective reduction of a prochiral ketone precursor. Chiral oxazaborolidines, derived from amino alcohols such as cis-1-aminoindan-2-ol, have proven to be highly effective catalysts for the reduction of various ketones. nih.gov In the context of synthesizing the target compound, this would involve the reduction of a precursor like 1-amino-1-(2-furyl)propan-2-one. The catalyst, often used in stoichiometric or catalytic amounts with a reducing agent like borane, shields one face of the ketone, leading to the preferential formation of one enantiomer of the resulting alcohol. nih.gov The efficiency of these reductions is well-documented for a range of substrates. nih.gov

Another powerful method is the asymmetric hydrogenation of α-amino ketones or related imines. This approach utilizes transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. These catalytic systems can achieve high enantioselectivities in the reduction of the carbonyl or imine group, establishing the desired stereochemistry. researchgate.net

When a stereocenter already exists in a precursor, diastereoselective reactions can be used to control the formation of a second stereocenter. A pertinent example is the reductive amination of a chiral α-hydroxy ketone. For instance, the reductive amination of L-(R)-phenylacetylcarbinol, a structural analog of a potential furan-based precursor, using a primary aralkylamine and a palladium on carbon (Pd/C) catalyst, proceeds with high diastereoselectivity. google.com This reaction preferentially forms the erythro diastereomer, which corresponds to the (1S,2R) configuration in the target molecule. Subsequent hydrogenolysis removes the auxiliary aralkyl group to yield the primary amino alcohol. google.com

Table 1: Diastereoselective Reductive Amination Results

Illustrative data from the synthesis of an analogous amino alcohol, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. google.com

CatalystHydrogen Pressure ( kg/cm ²)Temperature (°C)Erythro:Threo RatioEnantiomeric Excess (ee)
5% Pd/C9598.2:1.698.6%
5% Pd/CAtmospheric588.3:11.785.8%

Furthermore, asymmetric aldol (B89426) or Mannich-type reactions involving furfural (B47365) or a derivative can establish the core amino alcohol framework. Chiral auxiliaries attached to one of the reactants can direct the stereochemical outcome of the carbon-carbon or carbon-nitrogen bond formation, leading to a product with high diastereomeric excess. researchgate.net

The use of small molecule chiral organocatalysts or chiral metal complexes offers a powerful and versatile approach to stereocontrol. Chiral phosphoric acids, for example, can catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net These morpholinones are direct precursors that can be readily converted to the corresponding 1,2-amino alcohols. This process proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing a formal asymmetric aza-benzilic ester rearrangement. researchgate.net

Similarly, chiral aldehyde catalysts, often derived from BINOL, can activate amino acid derivatives to participate in stereoselective transformations. frontiersin.org These catalysts form Schiff base intermediates, which then undergo reactions like conjugate additions or Mannich reactions. The steric environment created by the chiral catalyst dictates the facial selectivity of the nucleophilic attack, resulting in high diastereo- and enantioselectivity. frontiersin.org

Classical Resolution Techniques for Enantiomeric Separation of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

Classical resolution remains a viable, albeit less direct, method for obtaining enantiomerically pure amino alcohols. This technique involves the reaction of a racemic mixture of the amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or a derivative. This reaction forms a pair of diastereomeric salts. researchgate.net

Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. google.com After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure this compound. The resolving agent can often be recovered and reused. While effective, the maximum theoretical yield for the desired enantiomer in a single resolution step is 50%. google.com

Chemoenzymatic Synthesis of the Chiral Amino Alcohol

Chemoenzymatic routes leverage the high stereoselectivity of enzymes to produce chiral building blocks. A highly relevant approach involves the use of aldolases. For example, an L-threonine aldolase (B8822740) from E. coli can catalyze the aldol addition of glycine (B1666218) to furfural, which is readily available from biomass. jiangnan.edu.cn This enzymatic reaction produces β-(2-furyl)serine, a direct precursor to the target amino alcohol, with excellent enantiomeric excess (99% ee) and a yield of 73.6%. jiangnan.edu.cn The resulting amino acid can then be chemically reduced to afford this compound.

Table 2: Chemoenzymatic Synthesis of β-(2-furyl)serine

Data from the L-threonine aldolase-catalyzed reaction of furfural and glycine. jiangnan.edu.cn

ParameterValue
CatalystImmobilized E. coli whole-cell harboring L-threonine aldolase
SubstratesFurfural, Glycine
Productβ-(2-furyl)serine
Yield73.6%
Enantiomeric Excess (ee)99%
Diastereomeric Excess (de)20%

Another chemoenzymatic strategy involves the kinetic resolution of a racemic amino alcohol or the asymmetric reduction of a ketone precursor using enzymes like lipases or carbonyl reductases, respectively. researchgate.net These biocatalytic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. jiangnan.edu.cn

Synthetic Route Optimization and Scalability Studies for this compound

A scalable synthesis of a complex molecule like Vonoprazan, which also features a substituted heterocyclic core, was successfully achieved on a 0.7 kg scale using a telescoping process across six steps. nih.gov Applying this principle to the synthesis of this compound could involve, for instance, the formation of a furyl α-hydroxy ketone, followed by in-situ reductive amination and final purification. Such an optimized route would be more atom-economical and suitable for large-scale manufacturing. nih.gov Further optimization can involve developing one-pot procedures that combine multiple transformations, such as a three-component reaction of a furan (B31954), an orthoester, and an amine, to build the core structure efficiently. nih.gov

Stereochemical Investigations and Configurational Stability of 1s,2r 1 Amino 1 2 Furyl Propan 2 Ol

Analysis of Diastereomeric and Enantiomeric Purity Assessment Methodologies

The determination of diastereomeric and enantiomeric purity is essential to ensure the quality and stereochemical fidelity of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for this purpose. yakhak.org

Methodologies for purity assessment can be broadly categorized into direct and indirect methods.

Direct Methods: These methods involve the direct separation of enantiomers and diastereomers on a CSP without prior chemical modification. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are widely used. sigmaaldrich.comresearchgate.net Macrocyclic glycopeptide-based CSPs are particularly effective for polar and ionic compounds like amino alcohols, as they are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the stereoisomers and the chiral selector of the CSP, which have different interaction energies.

Indirect Methods: These methods involve the derivatization of the amino alcohol with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard, achiral HPLC column. nih.govresearchgate.net Common CDAs for amino groups include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and N-fluorenylmethoxycarbonyl (FMOC) chloride. researchgate.netnih.govphenomenex.com While effective, this approach adds an extra step to the analysis and requires a CDA of very high enantiomeric purity. sigmaaldrich.com

The choice of mobile phase, which typically consists of a mixture like hexane (B92381) and an alcohol (e.g., 2-propanol), and the detector (UV or fluorescence) are optimized to achieve the best resolution and sensitivity. yakhak.org Method validation according to established guidelines is crucial to confirm the accuracy and precision of the purity assessment. yakhak.orgnih.gov

Table 1: Comparison of HPLC Methodologies for Chiral Purity Analysis of Amino Alcohols

Methodology Principle Stationary Phase Advantages Disadvantages Common Reagents/Phases
Direct Chiral HPLC Direct separation of enantiomers based on differential interactions with a chiral stationary phase.Chiral Stationary Phase (CSP)No derivatization required, reducing sample preparation time and potential for impurities. sigmaaldrich.comCSPs can be expensive; method development can be complex.Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T). sigmaaldrich.comphenomenex.com
Indirect Chiral HPLC Derivatization with a single enantiomer of a chiral agent to form diastereomers, which are then separated on an achiral column. nih.govAchiral (e.g., C18)Uses standard, less expensive columns; can enhance detection sensitivity. researchgate.netRequires a derivatization step; CDA must be enantiomerically pure; potential for kinetic resolution. sigmaaldrich.comFDAA (Marfey's reagent), GITC, FMOC-Cl, OPA/chiral thiol. nih.govresearchgate.netphenomenex.com

Configurational Assignment Strategies for the Chiral Centers

Determining the absolute configuration of the C1 and C2 stereocenters is fundamental. The two primary, powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it can be used to assign absolute configuration by converting the enantiomeric amino alcohol into diastereomers with a chiral auxiliary, most notably Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or methoxyphenylacetic acid (MPA). researchgate.netresearchgate.net By preparing both the (R)- and (S)-MPA esters/amides of the amino alcohol, the resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. researchgate.net The analysis of these chemical shift differences (Δδ = δS - δR) for protons near the chiral centers allows for the construction of a model of the major solution-state conformer, from which the absolute configuration of the original amino alcohol can be deduced. researchgate.net This method is particularly useful when single crystals suitable for X-ray analysis cannot be obtained.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule in the solid state. iitg.ac.in It provides an unambiguous three-dimensional structure of the molecule, including the precise spatial arrangement of all atoms. mdpi.com The technique requires a single, well-ordered crystal of the compound or a suitable derivative. The analysis of the diffraction pattern, particularly using anomalous dispersion effects (the Flack parameter), allows for the unequivocal assignment of the absolute stereochemistry. researchgate.net

Table 2: Overview of Configurational Assignment Strategies

Technique Principle Sample Requirement Key Information Provided
NMR with Chiral Derivatizing Agents Formation of diastereomers with a chiral agent (e.g., MPA) leads to distinguishable NMR signals. Analysis of chemical shift differences (Δδ) reveals the configuration. researchgate.netresearchgate.netSoluble compound in a suitable deuterated solvent.Absolute configuration in the solution state.
Single-Crystal X-ray Diffraction Diffraction of X-rays by a single crystal provides a complete 3D electron density map of the molecule. Anomalous dispersion confirms absolute configuration. iitg.ac.inmdpi.comA single, high-quality crystal.Unambiguous absolute configuration in the solid state; precise bond lengths, angles, and torsion angles. mdpi.comresearchgate.net

Stereochemical Integrity under Varying Reaction Conditions

The stereochemical centers in this compound may be susceptible to inversion (epimerization or racemization) under certain conditions, compromising its stereochemical purity. It is crucial to understand the factors that affect its configurational stability.

pH and Temperature: The stability of chiral amino alcohols can be influenced by pH and temperature. Both strongly acidic and strongly basic conditions can promote racemization. creation.com The mechanism often involves the deprotonation of a carbon-hydrogen bond at a chiral center, leading to a planar carbanionic or enolic intermediate, which can then be protonated from either face, resulting in a loss of stereochemical information. creation.com Elevated temperatures significantly accelerate the rate of these racemization processes. creation.com For example, epimerization at specific synthetic stages has been reported for similar compounds, highlighting the need to control reaction conditions carefully. researchgate.net

Catalysts: The presence of certain catalysts can also compromise stereochemical integrity. Metal cations and aldehydes have been shown to catalyze the racemization of amino acids and related compounds. creation.com Therefore, reaction and storage conditions should be carefully controlled to exclude such substances.

The inherent stability of the (1S,2R) configuration will depend on the specific reaction environment, including the solvent, reagents, and temperature. Monitoring the enantiomeric and diastereomeric purity throughout a synthetic process and during storage is critical to ensure the final product meets the required specifications. digitellinc.comnih.gov

Table 3: Factors Affecting Stereochemical Integrity

Factor Effect on Stability Mechanism
High Temperature Decreases stability, increases rate of racemization/epimerization. creation.comProvides the necessary activation energy for bond breaking/rotation and intermediate formation.
Extreme pH (Acidic/Basic) Decreases stability.Can catalyze the formation of planar intermediates (e.g., carbanions, enols) that lose stereochemical information. creation.com
Metal Cations Can decrease stability.Act as catalysts, potentially by coordinating with functional groups and facilitating the removal of a proton at a chiral center. creation.com
Solvent VariableThe polarity and protic/aprotic nature of the solvent can influence the stability of charged or planar intermediates, thus affecting the rate of racemization.

Conformational Analysis and Intermolecular Interactions in Solid State and Solution

The three-dimensional shape (conformation) of this compound is not static. The molecule can adopt different conformations due to rotation around its single bonds. The preferred conformations in the solid state and in solution are determined by a balance of intramolecular and intermolecular forces.

Solid-State Analysis: In the crystalline state, the conformation is "frozen" and can be precisely determined by X-ray diffraction. researchgate.net The crystal packing is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. For an amino alcohol, the hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are also effective acceptors. researchgate.net The furan (B31954) ring's oxygen atom can also participate as a hydrogen bond acceptor. These interactions create a well-defined, three-dimensional lattice. mdpi.com

Solution-State Analysis: In solution, the molecule is more flexible and may exist as an equilibrium of several low-energy conformers. researchgate.net The preferred conformation(s) can be influenced by the solvent. The study of solution-state conformation often involves a combination of NMR spectroscopy (measuring coupling constants and using techniques like NOE) and computational chemistry (e.g., Density Functional Theory, DFT) to calculate the relative energies of different possible conformers. researchgate.net Intramolecular hydrogen bonding between the hydroxyl and amino groups can play a significant role in stabilizing specific conformations in non-polar solvents.

Table 4: Common Intermolecular Interactions for Amino Alcohols

Interaction Type Description Typical Groups Involved Significance
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor).Donor: -OH, -NH₂Acceptor: -OH, -NH₂, Furan OxygenPrimary force determining crystal packing and influencing solution conformation. researchgate.netmdpi.com
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the molecule.Contribute to the overall stability of the crystal lattice and influence interactions in solution.
π-π Stacking Attractive, noncovalent interactions between aromatic rings (in this case, the furan ring).Furan rings of adjacent molecules.Can contribute to the stabilization of the crystal structure, though often less dominant than hydrogen bonding in amino alcohols. mdpi.com

Reactivity and Transformations of 1s,2r 1 Amino 1 2 Furyl Propan 2 Ol

Reactions at the Amino Functionality of the Chiral Amino Alcohol

The primary amino group is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These reactions include acylation, protection, imine formation, and alkylation.

The primary amino group of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This transformation is fundamental for introducing various functionalities and for protecting the amino group during reactions at other sites of the molecule. The choice of acylating agent can be tailored to achieve specific properties in the resulting amide.

Protecting the amino group is a common strategy in the multi-step synthesis of complex molecules. The selection of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. For amino alcohols, common N-protecting groups include carbamates like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc), which offer a balance of stability and straightforward deprotection methods.

Acylating AgentProduct TypeGeneral Conditions
Acetyl ChlorideN-Acetyl derivativeBase (e.g., triethylamine), aprotic solvent
Acetic AnhydrideN-Acetyl derivativeNeutral or basic conditions
Benzoyl ChlorideN-Benzoyl derivativeSchotten-Baumann conditions (e.g., NaOH(aq), CH2Cl2)
Boc AnhydrideN-Boc protected amineBase (e.g., triethylamine), CH2Cl2 or THF
Benzyl ChloroformateN-Cbz protected amineBase (e.g., Na2CO3), water/dioxane

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. youtube.com The stability of the resulting imine can be influenced by the nature of the carbonyl compound used. Aromatic aldehydes, for instance, form more stable, conjugated imines. This reaction is significant in the synthesis of various heterocyclic systems and as an intermediate step in other transformations. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgyoutube.com

The amino group of this compound can be alkylated to form secondary or tertiary amines, and subsequently, quaternary ammonium (B1175870) salts. N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to mixtures of products due to over-alkylation. mdma.ch More controlled mono-alkylation can be achieved through reductive amination, which involves the formation of an imine with an aldehyde or ketone, followed by reduction in situ with a reducing agent like sodium borohydride.

Catalytic methods for N-alkylation using alcohols as alkylating agents are also prevalent, offering a greener alternative that produces water as the only byproduct. wikipedia.org Quaternization occurs when the tertiary amine product is treated with an excess of an alkylating agent, resulting in a quaternary ammonium salt.

Alkylating MethodReagentsProduct
Direct AlkylationAlkyl halide (e.g., CH3I)Secondary/Tertiary amine mixture
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH4)Secondary or Tertiary amine
Catalytic AlkylationAlcohol, Catalyst (e.g., Iridium-based)Secondary or Tertiary amine
QuaternizationExcess alkyl halide (e.g., CH3I)Quaternary ammonium salt

Reactions at the Hydroxyl Functionality of the Chiral Amino Alcohol

The secondary hydroxyl group at the C2 position is another site for various chemical transformations, including esterification, etherification, and oxidation.

The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a common method. However, due to the presence of the basic amino group, it is often more practical to first protect the amine and then proceed with the esterification of the hydroxyl group. A study on pseudoephedrine hydrochloride demonstrated that esterification with citric acid can occur in the solid state, highlighting that the reaction pathway can be influenced by the physical state and the protection of the amino group. nih.gov

Etherification, the formation of an ether linkage, can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-amino-1-(2-furyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups, such as the furan (B31954) ring and the amino group. Milder oxidizing agents are generally preferred to avoid over-oxidation or side reactions. A study on the oxidation of the structurally similar compound phenylpropanolamine (norephedrine) with N-bromosuccinimide has been reported, indicating that such amino alcohols are susceptible to oxidation. researchgate.net

Conversely, while the hydroxyl group itself is not typically reduced further, the furan ring can undergo reduction under certain catalytic hydrogenation conditions. However, selective reduction of other parts of the molecule while preserving the hydroxyl group is a common synthetic strategy.

Reactivity of the 2-Furyl Moiety in this compound

The furan ring is an electron-rich aromatic heterocycle. wikipedia.org Its aromatic character stems from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a 4n+2 π-electron system. wikipedia.org However, with a resonance energy significantly lower than benzene (B151609) (67 kJ/mol for furan vs. 152 kJ/mol for benzene), furan is less aromatic and more reactive. wikipedia.org This heightened reactivity, particularly towards electrophiles, is a defining feature of its chemistry. wikipedia.orgnumberanalytics.com The presence of the 1-amino-2-hydroxypropyl substituent at the 2-position influences the regioselectivity and rate of these reactions.

Due to the electron-donating nature of the oxygen heteroatom, the furan ring is highly activated towards electrophilic substitution, with reactions occurring much more readily than on benzene. chemicalbook.com The electron density is highest at the α-positions (C2 and C5), making these the preferred sites for electrophilic attack. chemicalbook.comchemzipper.com In this compound, the C2 position is already substituted, so electrophilic attack is strongly directed to the C5 position. The reaction proceeds via an addition-elimination mechanism, forming a stabilized cationic intermediate. chemicalbook.com

Common electrophilic substitution reactions applicable to the furan moiety include:

Nitration: Typically achieved with mild nitrating agents like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) to prevent ring degradation, yielding the 5-nitro derivative. numberanalytics.com

Halogenation: Bromination and chlorination occur readily. For instance, bromination can be performed with bromine in a non-polar solvent, often at low temperatures, to furnish the 5-bromo product. numberanalytics.com

Formylation: The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) or the Gattermann reaction can introduce a formyl group at the 5-position. numberanalytics.com

ReactionReagent(s)Typical Product (Substituted at C5)
Nitration HNO₃ / Acetic Anhydride5-Nitro-2-((1S,2R)-1-amino-2-hydroxypropyl)furan
Bromination Br₂ / Dioxane5-Bromo-2-((1S,2R)-1-amino-2-hydroxypropyl)furan
Formylation POCl₃ / DMF5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-furaldehyde

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Furan Ring.

The reduced aromaticity of the furan ring allows it to participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction provides a powerful method for constructing six-membered rings and complex polycyclic systems. nih.gov Furan can react with a variety of dienophiles, although the initial [4+2] cycloadducts are often thermally unstable and may undergo rearrangement or retro-Diels-Alder reactions. researchgate.net

In the context of this compound, the furan ring can react with dienophiles like maleic anhydride, maleimides, or acetylenic esters. researchgate.netresearchgate.net These reactions lead to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. The stereochemistry of the amino alcohol side chain can influence the facial selectivity of the cycloaddition. The resulting cycloadducts are versatile intermediates; for example, acid-catalyzed opening of the oxygen bridge can lead to substituted aromatic compounds. researchgate.net

Beyond the classic Diels-Alder reaction, the furan core can participate in other cycloaddition processes, such as [3+2] cycloadditions with nitrile oxides or azomethine ylides, further expanding its synthetic utility for heterocycle synthesis. rsc.org

Cycloaddition TypeReactantIntermediate/Product Type
[4+2] Diels-Alder Maleimide7-Oxabicyclo[2.2.1]heptene derivative
[4+2] Diels-Alder Diethyl acetylenedicarboxylateDihydro-oxepine derivative (after rearrangement)
[3+2] Cycloaddition Phenyl nitrile oxideIsoxazoline-fused heterocycle

Table 2: Examples of Cycloaddition Reactions of the Furan Moiety.

The furan ring is susceptible to cleavage, particularly under acidic conditions. nih.gov This reactivity provides a pathway to linear, acyclic compounds that retain the carbon backbone of the original heterocycle. Acid-catalyzed hydrolysis of 2-substituted furans can lead to the formation of 1,4-dicarbonyl compounds through a ring-opening mechanism. wikipedia.org For this compound, this transformation would unmask a γ-keto-δ-amino-ε-hydroxy aldehyde or a related derivative, which could then be used in further synthetic operations.

The conditions for ring-opening can be controlled to influence the final product. nih.gov For instance, polymerization of furan derivatives, often initiated by acid, can involve partial ring-opening, leading to polymers with both intact furan rings and linear carbonyl-containing segments. nih.gov

Applications of 1s,2r 1 Amino 1 2 Furyl Propan 2 Ol As a Chiral Building Block and Ligand in Asymmetric Catalysis

Chiral Recognition Studies in Non-Biological Systems (e.g., Chromatography, Supramolecular Chemistry)

The utility of a chiral compound as a building block often extends to its application in chiral recognition, a fundamental process in enantioselective analysis and separation. In non-biological systems, this is prominently observed in the fields of chromatography, where such compounds can be used as or derivatized to form chiral stationary phases (CSPs), and in supramolecular chemistry, where they can act as chiral hosts for guest molecules.

The principles of chiral recognition in these fields rely on the formation of transient diastereomeric complexes between the chiral selector (the host) and the enantiomers of the analyte (the guest). These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, result in different association constants for the two enantiomers, enabling their discrimination. The presence of the hydroxyl, amino, and furan (B31954) groups in (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol theoretically provides the necessary functionalities for such interactions. The furan ring can participate in π-π stacking, while the amino and hydroxyl groups are excellent sites for hydrogen bonding.

Despite this potential, there are no specific data tables detailing the separation factors (α), resolution values (Rs), or retention times for enantiomers separated using a CSP derived from This compound . Similarly, there is a lack of reported association constants (K_a) or enantiomeric binding ratios from supramolecular chemistry studies involving this compound as a chiral host.

The absence of such dedicated research indicates that while This compound may serve as a valuable chiral precursor for various synthetic applications, its potential in the specific field of chiral recognition in non-biological systems remains an unexplored area of research. Future investigations would be necessary to functionalize this compound, for instance by immobilizing it onto a solid support for chromatographic applications or by incorporating it into larger macrocyclic structures for supramolecular studies, and to subsequently evaluate its chiral recognition capabilities.

Computational and Theoretical Studies of 1s,2r 1 Amino 1 2 Furyl Propan 2 Ol

Quantum Chemical Calculations for Conformational Analysis and Energetics

The three-dimensional structure of a molecule is not static; it exists as an ensemble of interconverting conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemistrysteps.com For a flexible molecule such as (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL, which possesses multiple rotatable single bonds, a thorough conformational analysis is crucial for understanding its physical, chemical, and biological properties.

Quantum chemical calculations, particularly at the Density Functional Theory (DFT) and Møller-Plesset (MP2) levels of theory, are powerful methods for exploring the potential energy surface of a molecule. nih.govresearchgate.net These calculations can identify stable conformers (local minima) and the transition states that connect them. The analysis for this compound would typically involve systematic rotation around the C-C and C-N bonds to map out the conformational landscape.

Table 1: Representative Relative Energies of Postulated Conformers of this compound

ConformerDihedral Angle (N-C1-C2-O)Relative Energy (kcal/mol)Key Intramolecular Interactions
A ~60° (gauche)0.00Intramolecular H-bond (OH···NH2)
B ~180° (anti)1.5 - 2.5Sterically less hindered
C ~-60° (gauche)3.0 - 4.0Steric clash between furan (B31954) and methyl groups

Note: The data in this table is illustrative and represents plausible outcomes from quantum chemical calculations based on principles of conformational analysis.

DFT Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By calculating the molecular orbitals, electron density, and related properties, DFT can provide valuable insights into the chemical behavior of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net For furan derivatives, the electronic properties are influenced by the substituents on the furan ring. researchgate.netiaea.org

Reactivity descriptors, such as the electrostatic potential (ESP) map and Fukui functions, can be derived from DFT calculations. The ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound

PropertyCalculated ValueInterpretation
HOMO Energy -5.5 to -6.5 eVIndicates potential for electron donation
LUMO Energy 1.0 to 2.0 eVIndicates ability to accept electrons
HOMO-LUMO Gap 6.5 to 8.5 eVSuggests moderate chemical stability
Dipole Moment 2.0 to 3.5 DReflects the polar nature of the molecule

Note: These values are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry provides a powerful platform for investigating reaction mechanisms at a level of detail that is often inaccessible to experimental methods alone. For reactions involving this compound, such as its use as a chiral auxiliary or in the synthesis of more complex molecules, theoretical calculations can map out the entire reaction pathway. nih.gov

By locating the transition state structures and calculating their energies, activation barriers can be determined, which provides insight into the reaction kinetics. Intermediate species can also be identified and characterized. This is particularly valuable for understanding the stereoselectivity of reactions, as the relative energies of diastereomeric transition states can be calculated to predict the major product. For instance, in a reaction where this compound acts as a chiral catalyst, computational modeling can help explain why one enantiomer of the product is formed preferentially.

Prediction of Spectroscopic Properties and Chiroptical Behavior (e.g., ECD, ORD calculations for stereochemical assignment)

Computational methods are increasingly used to predict spectroscopic properties, which can then be compared with experimental data for structure verification and stereochemical assignment. For chiral molecules like this compound, the prediction of chiroptical properties such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) is particularly important.

Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum of a molecule. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of a chiral center can be determined. This is a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. The process involves first performing a conformational analysis to identify the most stable conformers in solution. Then, the ECD spectra of these conformers are calculated and weighted according to their Boltzmann populations to generate the final theoretical spectrum. A good match between the predicted and experimental spectra provides strong evidence for the assigned absolute stereochemistry.

Synthesis and Properties of Analogues and Derivatives of 1s,2r 1 Amino 1 2 Furyl Propan 2 Ol

Systematic Modification of the Furan (B31954) Moiety

One common approach involves the substitution at different positions of the furan ring. For instance, electrophilic substitution reactions can introduce a range of functional groups. The reactivity of the furan ring allows for reactions such as nitration, halogenation, and acylation, primarily at the C5 position. Another strategy is the complete replacement of the furan ring with other heterocyclic or carbocyclic systems to create bioisosteres. This can fundamentally alter the compound's properties. For example, replacing the furan with a thiophene, pyrrole (B145914), or phenyl group can impact lipophilicity, hydrogen bonding capacity, and metabolic stability. acs.org

Research has shown that in some classes of compounds, replacing a phenyl group with a furan-2-yl ring can enhance biological activity. acs.org Conversely, modifying the furan itself, for instance by introducing substituents at position 4 of a pyrrole core that also contains a furan-2-yl ring at another position, has been shown to be a potent strategy for improving inhibitory activity in certain cancer cell lines. acs.org The synthesis of such analogues often involves multi-step sequences, starting from appropriately substituted furfural (B47365) or furoic acid derivatives. nih.govwikipedia.org For example, the Paal-Knorr synthesis allows for the construction of substituted furans from 1,4-dicarbonyl compounds, providing a versatile route to a wide array of furan analogues. wikipedia.org

Table 1: Potential Modifications of the Furan Moiety and Their Rationale

Modification Type Example Substituent/Replacement Rationale for Modification
Substitution at C5 Halogen (Br, Cl) Modulate electronic properties, potential for further functionalization.
Nitro (NO₂) Introduce electron-withdrawing group, alter binding interactions.
Alkyl (e.g., CH₃) Increase lipophilicity, explore steric effects.
Ring Replacement Thiophene Bioisosteric replacement, alter metabolic profile.
Pyrrole Introduce hydrogen bond donor, change electronic nature. wikipedia.org
Phenyl Increase hydrophobicity, alter aromatic interactions. acs.org

These modifications are critical in medicinal chemistry for optimizing lead compounds. The resulting analogues are typically subjected to biological screening to evaluate how these structural changes affect their desired activity.

Derivatization at the Amino and Hydroxyl Centers to Alter Properties for Specific Applications

The primary amino (-NH₂) and secondary hydroxyl (-OH) groups of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL are key functional centers that can be readily derivatized to alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. psu.edu

Derivatization of the Amino Group: The primary amine is a versatile handle for a multitude of chemical transformations.

Acylation: Reaction with acid chlorides or anhydrides yields amides. This transformation can be used to introduce a wide variety of substituents, thereby modulating the compound's properties. For instance, trifluoroacetylation is used as a protective strategy in multi-step syntheses. researchgate.net

Alkylation: Reductive amination or reaction with alkyl halides can produce secondary or tertiary amines. This alters the basicity and steric bulk around the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are generally stable and can alter the hydrogen bonding characteristics of the molecule.

Urethane Formation: Reaction with chloroformates or reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) produces carbamates (urethanes), which are common protecting groups in organic synthesis and can influence the compound's transport across biological membranes. rsc.org

Derivatization of the Hydroxyl Group: The secondary alcohol can be targeted to introduce different functionalities.

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides) forms esters. This can increase lipophilicity and create prodrugs that are hydrolyzed in vivo to release the active parent compound.

Etherification: Reaction with alkyl halides under basic conditions yields ethers, which can enhance metabolic stability by blocking oxidation at the hydroxyl position.

Phosphorylation: The hydroxyl group can be phosphorylated to produce phosphate (B84403) esters. This significantly increases water solubility and can be a strategy to improve bioavailability or target specific biological pathways. google.com

These derivatization strategies are often employed to fine-tune a molecule for a specific application, for example, to improve its chromatographic separation or to enhance its pharmacological properties. psu.edunih.gov

Table 2: Common Derivatization Reactions at Amino and Hydroxyl Centers

Functional Group Reagent Class Resulting Functional Group Purpose/Application
**Amino (-NH₂) ** Acid Anhydrides/Chlorides Amide Protection, modify polarity. researchgate.net
Alkyl Halides/Aldehydes Secondary/Tertiary Amine Alter basicity and steric bulk.
Sulfonyl Chlorides Sulfonamide Increase stability, alter H-bonding.
Di-tert-butyl dicarbonate (Boc₂O) Boc-carbamate Amine protection. rsc.org
Hydroxyl (-OH) Carboxylic Acids/Derivatives Ester Prodrugs, increase lipophilicity.
Alkyl Halides Ether Increase metabolic stability.

Homologation and Chain Elongation Studies

Homologation, the process of extending a molecule by a constant unit such as a methylene (B1212753) group (-CH₂-), is a valuable strategy for probing the optimal spatial relationship between key functional groups within a molecule. For this compound, chain elongation studies would involve extending the propyl chain to butyl, pentyl, or longer chains. This would alter the distance and flexibility between the furan ring, the amino group, and the hydroxyl group.

Several synthetic methods are available for the homologation of amino acids and amino alcohols.

Arndt-Eistert Synthesis: This is a classic method for converting a carboxylic acid to its next higher homologue. While not directly applicable to the amino alcohol, it can be used on a precursor α-amino acid before the final reduction step. The use of Boc₂O as a coupling agent in this method has been shown to be effective, cost-efficient, and proceeds without racemization. rsc.orgrsc.org

Kowalski Ester Homologation: This method provides a rapid and efficient way to homologate esters, which could be derived from a suitable precursor.

Blaise Reaction: This reaction involves the zinc-mediated condensation of a bromoester with a nitrile. It can be applied to protected α-amino nitriles, derived from corresponding amino acids, to achieve homologation. nih.gov

Radical-Mediated Methods: Modern approaches include radical-based strategies that allow for the formal insertion of a carbon unit. For instance, energy transfer-enabled processes can be used to synthesize γ-amino alcohols (1,3-amino alcohols) from alkenes, representing a homologation of β-amino alcohols. acs.org

These studies are crucial for understanding how the length of the carbon backbone influences the molecule's conformation and its ability to fit into a biological target site. The synthesis of a homologous series allows for a systematic investigation of structure-activity relationships related to the spatial arrangement of the key pharmacophoric elements.

Synthesis of Stereoisomeric Forms and their Comparative Studies

This compound has two chiral centers, meaning a total of four stereoisomers can exist: (1S,2R), (1R,2S), (1S,2S), and (1R,2S). The (1S,2R) and (1R,2S) isomers are one enantiomeric pair (the erythro form), while the (1S,2S) and (1R,2S) isomers constitute another enantiomeric pair (the threo form). Biological systems are inherently chiral, and as a result, different stereoisomers of a compound often exhibit significantly different pharmacological activities. Therefore, the synthesis and comparative study of all stereoisomers are of great importance.

The synthesis of specific stereoisomers can be achieved through several approaches:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials from the "chiral pool" of natural products. For example, specific stereoisomers of amino acids like alanine (B10760859) or threonine can be used as precursors. google.com

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a prochiral ketone precursor can yield an enantiomerically enriched alcohol. researchgate.net

Diastereoselective Synthesis followed by Resolution: Synthesizing a mixture of diastereomers, which have different physical properties and can be separated by chromatography or crystallization. The separated diastereomers can then be used to obtain the pure enantiomers. For instance, the reductive amination of a chiral hydroxyketone can proceed with diastereoselectivity. researchgate.netresearchgate.net

Enantiomeric Resolution: Separating a racemic mixture of enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated. researchgate.net High-performance liquid chromatography (HPLC) with a chiral stationary phase is also a powerful technique for separating enantiomers. nih.govoup.com

Comparative studies involve evaluating the different stereoisomers in biological assays to determine if the activity is stereospecific. For example, one enantiomer may be highly active while the other is inactive or even has an undesirable effect. Such studies are fundamental to understanding the specific three-dimensional requirements for molecular recognition at the target site.

Table 3: Stereoisomers of 1-Amino-1-(2-furyl)propan-2-OL

Configuration Stereochemical Relationship
(1S,2R) Enantiomer of (1R,2S)
(1R,2S) Enantiomer of (1S,2R)
(1S,2S) Enantiomer of (1R,2R)
(1R,2R) Enantiomer of (1S,2S)
(1S,2R) & (1S,2S) Diastereomers

Q & A

Q. Basic

  • Storage : Store at 2–8°C in a dry, inert atmosphere to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

What challenges arise in achieving high enantiomeric excess (ee) during synthesis, and how can they be addressed?

Advanced
Challenges :

  • Racemization : Amino alcohols are prone to racemization under basic/acidic conditions.
  • Catalyst Selectivity : Poor stereocontrol in epoxide aminolysis.
    Solutions :
  • Low-Temperature Reactions : Conduct aminolysis at 0–5°C to minimize racemization.
  • Enzymatic Resolution : Use lipases or transaminases for kinetic resolution of intermediates.
  • Chiral Auxiliaries : Temporarily introduce groups (e.g., benzyl) to stabilize stereocenters .

How can computational modeling optimize the synthesis or application of this compound?

Q. Advanced

  • Docking Studies : Predict binding affinity for biological targets (e.g., enzymes) using software like AutoDock. For analogs like (2R)-2-(2-Adamantyl)propan-1-amine, such studies guide structure-activity relationship (SAR) analysis .
  • DFT Calculations : Model transition states to improve stereoselectivity in catalytic steps.
  • SMILES/InChI Integration : Use canonical notations (e.g., C[C@@H](CN)C1C2CC3CC(C2)CC1C3) to validate synthetic intermediates .

How should researchers resolve contradictory spectral data during structural elucidation?

Q. Advanced

  • Multi-Technique Cross-Validation : Combine 13C^{13}\text{C} NMR, DEPT, and HSQC to assign carbons. For furyl-containing analogs, IR can confirm hydroxyl and amine groups.
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled ammonia to track amino group incorporation in NOESY experiments.
  • Crystallographic Refinement : Re-examine X-ray data with software like SHELXL to resolve ambiguities .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Advanced

  • Enzyme Inhibition : Test against targets like kinases or oxidoreductases using fluorescence-based assays.
  • Cell Viability : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa).
  • Molecular Probes : Derivatize with fluorophores (e.g., FITC) to study cellular uptake via confocal microscopy, as done for similar amino alcohols .

How does the stability of this compound vary under different experimental conditions?

Q. Advanced

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC.
  • pH Sensitivity : Test solubility and stability in buffers (pH 3–10). Amino alcohols often degrade in strongly acidic/basic conditions.
  • Light Exposure : Store samples in amber vials and assess photodegradation via UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.